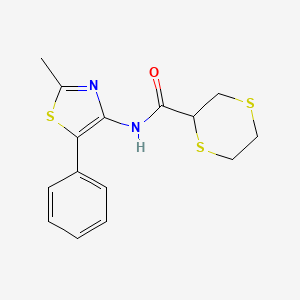![molecular formula C18H23NO2 B6627816 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol, also known as β-phenylethanolamine, is a chemical compound with a molecular formula C16H20NO2. It is a derivative of phenylethanolamine and has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Wirkmechanismus
β-Phenylethanolamine acts as a selective agonist of the β-adrenergic receptors, specifically the β1 and β2 subtypes. It stimulates the production of cyclic adenosine monophosphate (cAMP) in cells, leading to increased heart rate, bronchodilation, and vasodilation. It also activates the sympathetic nervous system, leading to the release of norepinephrine and epinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of β-phenylethanolamine are primarily mediated by its interaction with the β-adrenergic receptors. It increases heart rate and cardiac output, leading to increased blood flow and oxygen delivery to the tissues. It also causes relaxation of smooth muscles in the bronchi and blood vessels, leading to bronchodilation and vasodilation. In addition, it stimulates the breakdown of glycogen in the liver and muscle, leading to increased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
β-Phenylethanolamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It has a short half-life in the body, which can make it difficult to maintain a consistent level of exposure. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for the study of β-phenylethanolamine. One area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use as a diagnostic tool for heart failure and other cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosing and administration of β-phenylethanolamine for its various applications. Finally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Synthesemethoden
β-Phenylethanolamine can be synthesized by the reduction of 2-nitro-1-phenylethanol using sodium borohydride. The reaction takes place in ethanol and is catalyzed by palladium on carbon. The resulting product is purified by recrystallization from ethanol. Another method of synthesis involves the reaction of 2-phenyl-1,3-dioxolane with hydroxylamine in the presence of sodium hydroxide to yield β-phenylethanolamine.
Wissenschaftliche Forschungsanwendungen
β-Phenylethanolamine has been widely studied for its potential applications in various fields. In medicine, it has been investigated for its potential use as a treatment for heart failure, hypertension, and asthma. It has also been studied for its potential to enhance athletic performance and improve cognitive function. In biochemistry, it has been used as a starting material for the synthesis of other compounds, such as β-phenylethylamine and norepinephrine.
Eigenschaften
IUPAC Name |
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-17(16-10-6-7-11-18(16)21)19-15(13-20)12-14-8-4-3-5-9-14/h3-11,15,17,19-21H,2,12-13H2,1H3/t15-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERLRLQKMLPBQ-MYJWUSKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)
